molecular formula C21H21NO3 B4265901 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid

3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid

Cat. No. B4265901
M. Wt: 335.4 g/mol
InChI Key: HBNOUDVKMPXCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid, also known as DMPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative diseases, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its ability to inhibit cancer cell growth, reduce inflammation, and provide neuroprotection. However, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid. One direction is to study the potential of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid in combination with other drugs for cancer treatment. Another direction is to study the potential of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to determine the optimal dosage and administration of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid for its potential therapeutic applications.

Scientific Research Applications

3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and lung cancer cells. 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3,6-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-4-11-25-16-8-6-15(7-9-16)20-14(3)19(21(23)24)17-12-13(2)5-10-18(17)22-20/h5-10,12H,4,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNOUDVKMPXCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.